1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a hydroxy group, and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with a suitable amine to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the hydroxy and dimethylamino groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Comparison: 1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23FN2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23FN2O3/c1-24(2)13-6-14-25-19(15-7-4-3-5-8-15)18(21(27)22(25)28)20(26)16-9-11-17(23)12-10-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+ |
InChI Key |
CDSUBEHMDYQEET-CZIZESTLSA-N |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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